1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
Pyrazolines or their analogs can be prepared by several synthesis strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .
Molecular Structure Analysis
Pyrazolines consist of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .
Chemical Reactions Analysis
The other three positions in the pyrazole ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Scientific Research Applications
Anti-inflammatory Activity
Pyrazole derivatives have been evaluated for their in vitro anti-inflammatory activity, specifically COX-1 and COX-2 inhibition .
Antifungal Activities
Some pyrazole molecules have shown good antifungal activities against various fungi .
Suzuki Coupling
Pyrazole compounds are used as reagents for Suzuki Coupling, a significant reaction in organic synthesis .
Antitumor and Radioprotectants
They are involved in the preparation of selective inhibitors with potential as antitumors and radioprotectants .
Cathepsin Inhibitors
Pyrazoles are used in the stereoselective synthesis of selective Cathepsin inhibitors .
Synthesis of Pyrazoline Derivatives
Pyrazoline derivatives, which have various biological activities, can be synthesized from pyrazole compounds .
Regioselective Synthesis
Pyrazoles can be used in regioselective synthesis processes to create specific molecular structures .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
Similar compounds have shown significant inhibitory activity . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of bacterial strains .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
properties
IUPAC Name |
1-ethyl-6-pyrazin-2-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-2-15-5-6-16-11(15)7-9(14-16)10-8-12-3-4-13-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYVTKSWUJUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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